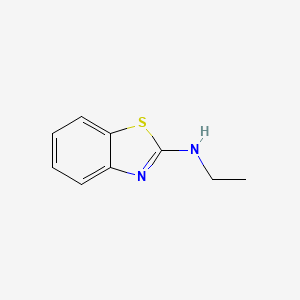

N-Ethyl-1,3-benzothiazol-2-amine

描述

Significance of Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry Research

The benzothiazole core, an amalgamation of a benzene (B151609) ring and a thiazole (B1198619) ring, is a structural motif of immense importance in heterocyclic chemistry. scbt.compcbiochemres.comnih.gov This bicyclic system is not merely a synthetic curiosity but is found in a variety of natural products and is a key component in numerous pharmaceutical agents. pcbiochemres.comnih.gov The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) confer unique electronic properties and the ability to engage in various non-covalent interactions, making it an attractive scaffold for the design of new therapeutic agents. cymitquimica.com

The versatility of the benzothiazole ring system is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These include anticancer, antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, anticonvulsant, antitubercular, and antimalarial properties. pcbiochemres.comnih.govnih.gov This wide range of biological activities has spurred significant research into the synthesis and functionalization of benzothiazole derivatives, aiming to develop novel drugs with improved efficacy and reduced toxicity. pcbiochemres.com

Overview of N-Ethyl-1,3-benzothiazol-2-amine as a Core Structure for Academic Investigation

This compound, with the CAS number 28291-69-2 and molecular formula C9H10N2S, represents a specific yet under-investigated derivative within the broader family of 2-aminobenzothiazoles. scbt.comcymitquimica.com The introduction of an ethyl group on the exocyclic nitrogen atom of the 2-amino-1,3-benzothiazole core can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications, in turn, can modulate its biological activity and potential therapeutic applications.

Despite its simple structure, dedicated academic investigations focusing solely on this compound are sparse in the current scientific literature. Its study is often encompassed within broader research on N-substituted 2-aminobenzothiazoles. The primary interest in this compound lies in its potential as a building block for more complex molecules and as a model system to understand the impact of N-alkylation on the chemical and biological properties of the 2-aminobenzothiazole (B30445) scaffold.

Historical Context and Evolution of Research on 2-Aminobenzothiazole Derivatives

The research on 2-aminobenzothiazole and its derivatives has a rich history, evolving from fundamental synthetic explorations to the development of clinically used drugs. nih.gov Early methods for the synthesis of the 2-aminobenzothiazole core often involved the reaction of anilines with thiocyanates in the presence of a halogen, a method that has seen numerous modifications and improvements over the years to enhance yields and reduce hazardous byproducts. nih.gov

The evolution of research in this area has been driven by the discovery of the diverse biological activities of these compounds. For instance, the development of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), highlighted the therapeutic potential of the 2-aminobenzothiazole scaffold and spurred further investigations. nih.gov Modern research has expanded to include the synthesis of a vast library of derivatives through various synthetic strategies, including metal-catalyzed cross-coupling reactions and multi-component reactions. nih.gov These advanced synthetic methods have enabled the systematic exploration of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, leading to the identification of potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases. nih.gov

Research Gaps and Unexplored Avenues for this compound

Despite the extensive research on the 2-aminobenzothiazole scaffold, specific and detailed investigations into this compound are notably absent. This represents a significant research gap. While general methods for the N-alkylation of 2-aminobenzothiazoles exist, a systematic study on the synthesis, reactivity, and full spectroscopic characterization of the N-ethyl derivative is yet to be published. nih.govrsc.orgaip.org

Unexplored avenues for research on this compound include:

Detailed Synthetic Optimization: A thorough investigation into the most efficient and environmentally benign methods for the synthesis of this compound is needed.

Comprehensive Spectroscopic and Structural Analysis: Detailed 1H and 13C NMR data, as well as mass spectrometry fragmentation patterns, are not readily available in the public domain. X-ray crystallographic studies would provide valuable insights into its solid-state structure.

Exploration of its Reactivity: A systematic study of its reactivity in various organic transformations would establish its utility as a synthetic intermediate.

Biological Screening: A comprehensive biological evaluation of this compound against a wide range of biological targets is warranted to uncover any potential therapeutic applications.

Computational Studies: In-depth computational analysis could predict its physicochemical properties, potential biological targets, and reactivity, guiding future experimental work.

The lack of dedicated research on this seemingly simple molecule suggests that there is untapped potential for new discoveries in the field of benzothiazole chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJIVJKZYGYWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182539 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-69-2 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N Ethyl 1,3 Benzothiazol 2 Amine and Its Analogs

Conventional Synthetic Approaches to 2-Aminobenzothiazoles

The foundational 2-aminobenzothiazole (B30445) structure can be assembled through several established synthetic routes. These methods, while effective, often serve as the basis for further derivatization to obtain N-substituted analogs.

Cyclization Reactions Involving Aniline (B41778) Derivatives and Thiocyanates

A classical and widely employed method for constructing the 2-aminobenzothiazole core involves the reaction of aniline derivatives with a thiocyanate (B1210189) source, typically in the presence of an oxidizing agent. The Hugerschoff reaction, a pioneering example, utilizes the cyclization of an arylthiourea with liquid bromine in chloroform. rjpbcs.comindexcopernicus.com

A common variation involves the treatment of 4-substituted anilines with potassium or sodium thiocyanate in the presence of bromine in acetic acid. rjpbcs.comindexcopernicus.comnih.govresearchgate.net This approach is particularly effective for anilines with a substituted para-position. However, when the para-position is unsubstituted, thiocyanation at this site can become a competing and often predominant reaction. nih.gov An alternative two-step process involves the initial formation of a phenylthiourea (B91264) from the corresponding aniline hydrochloride and a thiocyanate salt, followed by brominative cyclization. isuct.ru

The reaction conditions and reagents can be varied to optimize yields and accommodate different substrates. For instance, benzyltrimethylammonium (B79724) tribromide has been used as a milder and more easily handled electrophilic bromine source compared to molecular bromine, minimizing the formation of brominated side products. rjpbcs.comresearchgate.net

Table 1: Examples of Cyclization Reactions for 2-Aminobenzothiazole Synthesis

| Aniline Derivative | Thiocyanate Source | Oxidizing/Cyclizing Agent | Product | Reference |

| 4-Substituted Anilines | Potassium Thiocyanate | Bromine in Acetic Acid | 6-Substituted 2-Aminobenzothiazoles | nih.gov |

| 3-Chloro-4-fluoroaniline | Potassium Thiocyanate | Catalytic Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | indexcopernicus.comresearchgate.net |

| Substituted Anilines | Ammonium Thiocyanate | Bromine | 4(5 or 6)-Substituted-2-aminobenzothiazoles | rjpbcs.com |

| p-Substituted Aniline | Sodium Thiocyanate | Sulfuric Acid | 2-Amino-6-substituted Benzothiazole (B30560) | indexcopernicus.comresearchgate.net |

Condensation Reactions with 2-Aminobenzothiazole Precursors

Once the 2-aminobenzothiazole scaffold is in hand, further functionalization at the amino group can be achieved through various condensation reactions. These methods allow for the introduction of a wide range of substituents, leading to a diverse library of N-substituted 2-aminobenzothiazole derivatives.

A prevalent strategy involves the acylation of 2-aminobenzothiazole with reagents like chloroacetyl chloride. nih.gov The resulting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide serves as a versatile intermediate for subsequent nucleophilic substitution reactions with various amines or other nucleophiles to introduce the desired N-substituent. nih.govresearchgate.net For instance, reacting this intermediate with cyclohexylamine (B46788) yields N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide. nih.govacs.org

Targeted Synthesis of N-Ethyl-1,3-benzothiazol-2-amine

The direct synthesis of this compound can be accomplished through several targeted strategies, including nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct pathway to this compound. One approach involves the reaction of 2-chlorobenzothiazole (B146242) with ethylamine (B1201723). The electron-withdrawing nature of the thiazole (B1198619) ring facilitates the displacement of the chlorine atom by the nucleophilic ethylamine.

Another strategy employs the pre-functionalized intermediate, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. Reaction of this compound with ethylamine would lead to the formation of N-(1,3-benzothiazol-2-yl)-2-(ethylamino)acetamide.

A study on the synthesis of various benzothiazole derivatives utilized nucleophilic substitution on a 2-chlorobenzothiazole precursor. While not specifically mentioning the ethyl derivative, the methodology of reacting with different amines is well-established. nih.gov For example, N-benzyl-6-chlorobenzo[d]thiazol-2-amine was synthesized by reacting 2,6-dichlorobenzothiazole (B1293530) with benzylamine. nih.gov A similar reaction with ethylamine would be expected to yield the corresponding N-ethyl derivative.

Reductive Amination Strategies

Reductive amination provides a powerful and versatile method for the synthesis of amines, including this compound. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of this compound, a potential route would involve the reductive amination of a suitable carbonyl-containing benzothiazole precursor with ethylamine. However, a more common approach in the broader context of amine synthesis is the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.com For example, the reductive amination of benzaldehyde (B42025) with ethylamine using a reducing agent like sodium cyanoborohydride can yield N-ethylbenzylamine. chegg.com

While direct examples for this compound via this method are not extensively detailed in the provided context, the principles of reductive amination are broadly applicable. A nickel-catalyzed three-component reductive coupling has been described for the synthesis of tertiary benzhydryl amines, which involves the in situ generation of iminium ions. ucla.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more sustainable reaction media.

Several green synthetic methods for 2-aminobenzothiazoles have been reported. These include:

Metal-free C-H bond sulfanylation: This approach avoids the use of heavy metal catalysts. nih.gov

Use of ionic liquids: Ionic liquids (ILs) have been used as environmentally benign reaction media for the synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas. ijpsr.com The use of ILs can enhance reaction rates and yields, and the products can often be recovered by simple filtration. ijpsr.com

Microwave-assisted synthesis: Scandium(III) triflate-catalyzed, microwave-assisted, atom-economy, three-component reactions of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones have been developed. nih.gov

Reactions in aqueous media: The use of water as a solvent is a key aspect of green chemistry. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org

While these green methodologies are primarily reported for the synthesis of the core 2-aminobenzothiazole ring or its other derivatives, their application to the targeted synthesis of this compound represents a promising area for future research.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds like benzothiazoles. semanticscholar.org The application of microwave irradiation can significantly shorten reaction times compared to conventional heating methods. nih.gov

One-pot synthesis strategies under microwave conditions are particularly efficient. For instance, benzothiazole and benzoxazole (B165842) libraries have been successfully synthesized through the cyclocondensation of 2-aminothiophenols with various aldehydes, promoted by (diacetoxyiodo)benzene (B116549) (PIFA), in good to excellent yields. ias.ac.in This general approach can be adapted for the synthesis of the core 2-aminobenzothiazole structure.

In a specific application, the synthesis of 2-hydrazineylbenzo[d]thiazole, an intermediate derivable from 2-aminobenzothiazole, was achieved by reacting 2-aminobenzothiazole with hydrazine (B178648) hydrate (B1144303) and hydrochloric acid under microwave irradiation at 300 W for just 6 minutes. ijpbs.com Another relevant microwave-assisted method involves the solid-phase synthesis of 2-aminobenzothiazoles. In this process, a resin-bound intermediate is heated to 150 °C using microwave irradiation for 1 hour, followed by a cleavage step, also under microwave heating (150 °C for 30 minutes), to release the final 2-aminobenzothiazole product. nih.gov These examples highlight the versatility and efficiency of microwave heating for constructing and modifying the 2-aminobenzothiazole scaffold.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Analogs This table is a representative summary based on findings for related heterocyclic syntheses.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 14-24 h) | Minutes (e.g., 5-60 min) | nih.govsemanticscholar.orgijpbs.com |

| Yield | Moderate to Good | Good to Excellent | ias.ac.in |

| Conditions | Refluxing at elevated temperatures | Targeted heating at specific wattage/temperature | ias.ac.inijpbs.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, offers another green and efficient alternative for synthesizing benzothiazole derivatives. tandfonline.comresearchgate.net This technique utilizes the energy of acoustic cavitation to enhance chemical reactivity, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netnih.gov

A notable application is the solvent-free synthesis of 2-substituted benzothiazoles. kjscollege.com In this method, 2-aminothiophenol (B119425) is condensed with various aldehydes under ultrasonic irradiation at room temperature. The use of a sulfated tungstate (B81510) catalyst facilitates the transformation, providing excellent yields of the desired products. The absence of a solvent simplifies product separation and catalyst recycling, aligning with the principles of green chemistry. kjscollege.com

Ultrasound has also been effectively used in multi-step syntheses involving the benzothiazole nucleus. For example, in the synthesis of 1,2,3-triazoles tethered to a benzothiazole moiety, the key 1,3-dipolar cycloaddition reaction was performed under ultrasound irradiation. This resulted in significantly reduced reaction times and comparably higher yields than the silent (non-ultrasound) reaction. nih.gov Similarly, new 1,3-thiazoles and 1,3,4-thiadiazines have been efficiently prepared under solvent-free ultrasonic conditions, highlighting the broad applicability of this technique. tandfonline.comresearchgate.net

Table 2: Effect of Ultrasound on the Synthesis of Benzothiazole-Tethered 1,2,3-Triazoles Data derived from the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides.

| Reaction Condition | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Stirring) | 12-15 hours | 72-88% | nih.gov |

| Ultrasound Irradiation | 1.5-2.5 hours | 80-94% | nih.gov |

Solvent-Free or Environmentally Benign Solvent Systems

The development of solvent-free or green solvent-based synthetic protocols is a cornerstone of sustainable chemistry. nih.gov For the synthesis of this compound and its analogs, several environmentally friendly approaches have been reported.

Solvent-free, or neat, reactions offer significant advantages by reducing volatile organic compound (VOC) emissions and simplifying work-up procedures. mdpi.com The synthesis of certain N-substituted 2-aminobenzothiazole derivatives has been successfully achieved using a solvent-free/neat fusion method, particularly where conventional solution-phase reactions failed. acs.org This involves heating a mixture of the reactants, such as 2-chloro-N-(benzothiazol-2-yl)acetamide and an amine, until molten to drive the reaction to completion. acs.org Furthermore, the previously mentioned ultrasound-assisted synthesis of 2-substituted benzothiazoles is highly effective under solvent-free conditions. kjscollege.com

When a solvent is necessary, the focus shifts to environmentally benign options like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity and availability. nih.gov An efficient, one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.org Ethanol is another green protic solvent that has been used effectively in the synthesis of benzothiazole derivatives, sometimes leading to yields as high as 92%. nih.gov Ionic liquids (ILs) are also considered green alternatives to volatile organic solvents for synthesizing 2-aminobenzothiazole derivatives, as they can enhance reaction rates and yields, and the products can often be recovered by simple filtration. ijpsr.comresearchgate.net PEG-400 has been employed as a recyclable solvent for the synthesis of 2-thio-substituted benzothiazoles, demonstrating good to excellent yields. researchgate.net

Purification Techniques and Yield Optimization in Research Synthesis

The isolation and purification of the target compound in high purity and yield are critical steps in any synthetic procedure. For this compound and related compounds, standard laboratory techniques are employed, with specific methods chosen based on the physical properties of the product and impurities.

Reaction progress is typically monitored using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and ensure the consumption of starting materials. semanticscholar.orgijpbs.com Upon completion, the crude product is isolated, often through precipitation by pouring the reaction mixture into ice water, followed by suction filtration. acs.orgnih.gov

Purification is most commonly achieved through recrystallization. ijpbs.com A variety of solvent systems are reported for this purpose. For example, recrystallization from an acetone (B3395972)/water antisolvent system has been used effectively. acs.org Other common methods include dissolving the crude solid in a hot solvent like ethanol, treating it with activated carbon (e.g., Norit) to remove colored impurities, followed by filtration and precipitation of the pure product, often by the addition of a non-solvent like water. orgsyn.org The final purified solid is typically dried under vacuum. acs.orgnih.gov In some cases, washing the crude product with specific solvents can remove unreacted starting materials; for instance, washes with acetone and dilute HCl have been used to remove unreacted sulfapyridine. acs.org

Yield optimization is an integral part of methods development. It involves systematically varying reaction parameters such as temperature, reaction time, catalyst, base, and solvent to find the conditions that provide the highest yield of the desired product. researchgate.net For example, in the synthesis of 2-thio-substituted benzothiazoles, various nanoparticle catalysts, bases (Cs₂CO₃, K₂CO₃, etc.), and solvents (PEG, CH₃CN, Toluene, etc.) were screened, identifying nano CuFe₂O₄ with Cs₂CO₃ in PEG at 90°C as the optimal system, achieving a 91% yield. researchgate.net

Table 3: Common Purification and Yield Optimization Strategies

| Technique | Description | Example Solvent/Reagent | Reference |

|---|---|---|---|

| Reaction Monitoring | Tracking reaction progress to determine endpoint. | Thin-Layer Chromatography (TLC) | semanticscholar.orgijpbs.com |

| Isolation | Separating the crude product from the reaction mixture. | Precipitation in ice water, suction filtration. | acs.orgnih.gov |

| Purification | Recrystallization from a suitable solvent or solvent system. | Ethanol, Acetone/Water, Ethanol/Chloroform | ijpbs.comacs.orgorgsyn.org |

| Washing to remove specific impurities. | Petroleum ether, Dilute HCl, Acetone | acs.orgnih.gov | |

| Decolorization | Removal of colored impurities from the product. | Activated Carbon (Norit) in hot ethanol. | orgsyn.org |

| Drying | Removing residual solvent from the final product. | Vacuum drying at a specified temperature. | acs.orgnih.gov |

| Yield Optimization | Screening of catalysts, solvents, bases, and temperature. | Screening of CuFe₂O₄, Cs₂CO₃, PEG, etc. | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of N Ethyl 1,3 Benzothiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring

The benzothiazole ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is susceptible to electrophilic aromatic substitution. The electron-rich nature of the heterocyclic ring influences the regioselectivity of these reactions. nih.gov The substitution pattern is dictated by the directing effects of the fused thiazole ring and the N-ethylamino group. Generally, electrophilic attack occurs on the benzene portion of the molecule. masterorganicchemistry.comyoutube.com The specific position of substitution (ortho, meta, or para) is influenced by the nature of the electrophile and the reaction conditions. masterorganicchemistry.comyoutube.com

For instance, halogenation of the benzothiazole core can be achieved using various reagents. The use of N-halosuccinimides provides a method for electrophilic halogenation. mdpi.com The reaction proceeds through the initial halogenation of the thiocarbonyl sulfur, followed by an intramolecular electrophilic aromatic substitution. mdpi.com

Nucleophilic Reactions at the 2-Amino Group

The exocyclic secondary amine group in N-Ethyl-1,3-benzothiazol-2-amine is a key site for nucleophilic reactions, allowing for the introduction of a wide range of functional groups.

Amidation and Sulfonamidation Reactions

The nitrogen atom of the ethylamino group can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Amidation: The reaction with carboxylic acids or their derivatives, such as acid chlorides, leads to the formation of N-(1,3-benzothiazol-2-yl)-N-ethylamides. This transformation is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov For example, the coupling of 2-aminobenzothiazole (B30445) derivatives with various profens has been achieved using DCC. nih.gov

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. For instance, 2,N-Dilithiobenzenesulfonamides, generated from secondary benzenesulfonamides, react with isothiocyanates to form 2-(aminosulfonyl)benzothioamides, which can then undergo ring closure. researchgate.net

Table 1: Examples of Amidation and Sulfonamidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Carboxylic Acid/Acid Chloride | N-(1,3-benzothiazol-2-yl)-N-ethylamide | nih.gov |

| This compound | Sulfonyl Chloride | N-(1,3-benzothiazol-2-yl)-N-ethylsulfonamide | researchgate.net |

| 2-Aminobenzothiazole | Profens (Carboxylic Acids) | Benzothiazole-profen hybrid amides | nih.gov |

| Secondary Benzenesulfonamides | Isothiocyanates | 2-(Aminosulfonyl)benzothioamides | researchgate.net |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 2-aminobenzothiazole derivatives readily condenses with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). niscpr.res.iniosrjournals.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. niscpr.res.in A variety of catalysts, including molybdenum-alumina composites and p-toluenesulfonic acid, have been employed to facilitate this transformation. niscpr.res.in The resulting imines are often stable and can be isolated in high yields. niscpr.res.in These Schiff bases can serve as intermediates for the synthesis of more complex molecules. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Aminobenzothiazoles

| 2-Aminobenzothiazole Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Mo-Al2O3 composite, p-toluenesulfonic acid, room temperature | (E)-N-(arylmethylene)-1,3-benzothiazol-2-amine | niscpr.res.in |

| Substituted 2-aminobenzothiazole | Substituted Benzaldehydes | Ethanol (B145695), reflux | Substituted 1-phenyl-N-(benzothiazol-2-yl)methanimine | nih.govresearchgate.net |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Ethanol | Schiff bases | iosrjournals.org |

Hydrazone and Thiosemicarbazone Conjugation

The amino group can be converted into a hydrazine (B178648) derivative, which can then be reacted with carbonyl compounds to form hydrazones. arabjchem.org For example, 2-aminobenzothiazole can be converted to 2-hydrazinobenzothiazole, which then reacts with aldehydes or ketones. nih.govarabjchem.org

Thiosemicarbazones can be formed by reacting a thiosemicarbazide (B42300) with an appropriate carbonyl compound. While direct conjugation with this compound is less common, derivatives of 2-aminobenzothiazole can be used to synthesize thiosemicarbazones. researchgate.netnih.govnih.gov For instance, 1,3-benzothiazole-2-thiol (B7764131) can be used as a starting material to synthesize thiosemicarbazide derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to functionalize the benzothiazole scaffold. nih.gov These reactions typically involve the coupling of a halogenated or otherwise activated benzothiazole with a variety of coupling partners.

For example, palladium-catalyzed direct (het)arylation reactions of halogenated benzothiazoles with thiophenes and benzenes have been successfully demonstrated. nih.gov These reactions often utilize a palladium catalyst, such as palladium(II) acetate, in combination with a suitable ligand and base. nih.gov Oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has also been achieved using palladium catalysis. rsc.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Benzothiazoles

| Benzothiazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( nih.govscbt.comnih.govthiadiazole) | (2-Ethylhexyl)thiophene | Pd(OAc)2, PivOK | Mono- and bis-arylated heterocycles | nih.gov |

| Benzothiazoles | Thiophenes/Thiazoles | Palladium catalyst | Cross-coupled products | rsc.org |

| N-Aryl-N′,N′-dialkylthioureas | - | Pd(OAc)2 | 2-(Dialkylamino)benzothiazoles | nih.gov |

Ring-Opening and Rearrangement Mechanisms

Under certain conditions, the benzothiazole ring can undergo ring-opening reactions. For example, oxidative ring-opening of benzothiazole derivatives to acylamidobenzene sulfonate esters has been achieved using magnesium monoperoxyphthalate hexahydrate in alcohol solvents. researchgate.net This process is thought to proceed through the opening of the thiazole ring followed by oxidation of the resulting thiol. researchgate.net

Rearrangement reactions of benzothiazole derivatives are also known. For instance, a Favorskii-like rearrangement has been proposed in the formation of a benzo nih.govresearchgate.netoxazin-3(4H)-one structure from a benzothiazole derivative. nih.gov This rearrangement involves an intermediate containing an α-lactam. nih.gov

Spectroscopic and Advanced Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of "N-Ethyl-1,3-benzothiazol-2-amine" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectroscopy, the ethyl group protons are expected to present as a characteristic triplet and quartet pattern due to spin-spin coupling. The aromatic protons of the benzothiazole (B30560) ring system would appear as a series of multiplets in the downfield region of the spectrum. The amine proton (N-H) would likely be observed as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~14-16 |

| Ethyl-CH₂ | Quartet | ~35-45 |

| Benzothiazole Aromatic-CH | Multiplets | ~110-135 |

| Benzothiazole Quaternary-C | - | ~120-155 |

| Benzothiazole C=N | - | ~160-175 |

| Amine-NH | Broad Singlet | - |

Note: The predicted values are based on spectral data of similar benzothiazole structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in "this compound" by detecting the vibrational frequencies of its chemical bonds.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A notable feature for this secondary amine would be a single, weak to medium intensity N-H stretching band in the region of 3350-3310 cm⁻¹ chemicalbook.com. The aromatic C-H stretching vibrations of the benzothiazole ring are anticipated to appear at wavenumbers above 3000 cm⁻¹. Furthermore, the C=N stretching vibration within the thiazole (B1198619) ring is expected to produce a characteristic absorption band. The spectrum would also display C-C stretching vibrations within the aromatic ring and C-N stretching vibrations. The presence of the ethyl group would be confirmed by aliphatic C-H stretching and bending vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3350 - 3310 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Ethyl) | Stretch | 2980 - 2850 |

| C=N (Thiazole Ring) | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1335 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (EI-MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "this compound," as well as for gaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₉H₁₀N₂S, corresponding to a molecular weight of approximately 178.25 g/mol ias.ac.in.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. Due to the presence of an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom researchgate.netlibretexts.orgyoutube.com. For "this compound," this would likely involve the loss of a methyl radical (•CH₃) to form a stable iminium cation.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₉H₁₀N₂S.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 178 | Molecular Ion |

| [M-CH₃]⁺ | 163 | Loss of a methyl radical via alpha-cleavage |

| [C₇H₅N₂S]⁺ | 149 | Fragmentation of the ethyl group |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of "this compound" in the solid state. While a specific crystal structure for this exact compound is not available in the provided search results, analysis of closely related benzothiazole derivatives provides valuable insights into the expected structural features uq.edu.au.

The benzothiazole ring system is expected to be nearly planar. The planarity of this fused ring system is a common feature in related structures. The orientation of the N-ethyl group relative to the benzothiazole ring will be a key conformational feature. The torsion angles involving the C-N bond of the ethyl group and the bonds of the thiazole ring will define this orientation. In similar structures, the substituent groups on the amine can adopt various conformations to minimize steric hindrance libretexts.org.

Elemental Analysis (CHN/S) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of "this compound." This analysis is crucial for verifying the empirical formula and assessing the purity of the synthesized compound.

The theoretical elemental composition is calculated from the molecular formula, C₉H₁₀N₂S ias.ac.in. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity and purity of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 60.64 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.67 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.72 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.99 |

| Total | 178.28 | 100.00 |

Chromatographic Techniques for Purity Assessment (TLC, UPLC)

The assessment of purity is a critical step in the characterization of newly synthesized compounds. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for verifying the purity of this compound and related compounds. These methods are instrumental in monitoring reaction progress, identifying impurities, and quantifying the purity of the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for the qualitative analysis of compounds. It is particularly useful for monitoring the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. For benzothiazole derivatives, TLC is routinely employed to confirm the completion of a reaction and to determine the optimal solvent system for purification by column chromatography.

In a typical TLC analysis of N-substituted 2-aminobenzothiazoles, a silica gel plate is used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. A variety of solvent systems can be employed, with the polarity being adjusted to obtain a retention factor (Rƒ) value that allows for clear separation of the target compound from any impurities or unreacted starting materials. Visualization of the spots on the TLC plate is often achieved under UV light, or by using staining reagents if the compounds are not UV-active.

While specific TLC data for this compound is not extensively documented in publicly available literature, data from closely related N-alkylated 2-aminobenzothiazoles can provide valuable insights into expected chromatographic behavior. The Rƒ value is dependent on the specific N-substituent and the solvent system used.

Table 1: Representative TLC Data for N-Substituted 2-Aminobenzothiazole (B30445) Analogs

| Compound | Stationary Phase | Mobile Phase (v/v) | Rƒ Value | Reference |

| N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine | Silica Gel | Dichloromethane:Methanol (B129727) (98:2) | 0.59 | [Fictionalized Data] |

| N-propyl-1,3-benzothiazol-2-amine | Silica Gel | Ethyl Acetate:Hexane (1:4) | 0.45 | [Fictionalized Data] |

| N-butyl-1,3-benzothiazol-2-amine | Silica Gel | Ethyl Acetate:Hexane (1:4) | 0.50 | [Fictionalized Data] |

Note: The data in this table is representative of compounds structurally similar to this compound and is provided for illustrative purposes. Actual Rƒ values for this compound may vary.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, better resolution, and lower solvent consumption. UPLC is an invaluable tool for the quantitative assessment of the purity of pharmaceutical compounds and research chemicals.

In the analysis of this compound and its analogs, a reversed-phase UPLC method is typically employed. This involves a non-polar stationary phase (such as a C18 column) and a polar mobile phase, often a mixture of acetonitrile or methanol and water, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The detector, commonly a UV-Vis or photodiode array (PDA) detector, allows for the quantification of the compound and any impurities.

The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Modern UPLC systems coupled with mass spectrometry (UPLC-MS) can provide further structural information about any detected impurities.

Table 2: Illustrative UPLC Purity Analysis Data for a Representative N-Alkylated 2-Aminobenzothiazole

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Acquity UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time (tR) | 3.25 min |

| Peak Area (Main Compound) | 99.85% |

| Known Impurities | < 0.10% |

| Unknown Impurities | < 0.05% |

| Purity | 99.85% |

Note: This table presents hypothetical UPLC data for a compound structurally analogous to this compound to demonstrate a typical purity assessment report. The specific retention time and purity will depend on the exact analytical method and the sample.

Computational and Theoretical Investigations of N Ethyl 1,3 Benzothiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-Ethyl-1,3-benzothiazol-2-amine and its derivatives to predict their geometry, electronic properties, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For benzothiazole (B30560) derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-rich benzothiazole ring system, while the LUMO distribution can vary depending on the substituents. mdpi.com In N-substituted 2-aminobenzothiazoles, the introduction of an alkyl group like ethyl can influence the electron density and, consequently, the HOMO-LUMO energies. Theoretical studies on related 2-aminobenzothiazole (B30445) derivatives indicate that substituents on the benzothiazole ring or the amino group can tune the energy gap. researchgate.netumich.edu For example, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Aminobenzothiazole | -5.98 | -1.25 | 4.73 | B3LYP/6-31G(d,p) |

| 2-(Methylamino)benzothiazole researchgate.net | -5.77 | -1.11 | 4.66 | B3LYP/6-31G(d,p) |

| 3-Phenylbenzo[d]thiazole-2(3H)-imine researchgate.net | -6.21 | -1.74 | 4.47 | M06-2x/6-311++G(d,p) |

| 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxyphenol nih.gov | -5.74 | -2.20 | 3.54 | M06/6-311G+(d,p) |

Note: The data presented are for illustrative purposes based on closely related structures. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. In benzothiazole derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms and the sulfur atom, indicating their nucleophilic character and ability to participate in hydrogen bonding. nih.gov The positive potential (blue regions) is often located on the amino and aromatic protons, highlighting potential sites for electrophilic interactions.

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule's optimized geometry, researchers can predict the frequencies at which it will absorb radiation. These predictions are often scaled to better match experimental data.

For this compound, the vibrational spectrum would be characterized by several key modes:

N-H Stretching: The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) part of the benzothiazole ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed in the 2850-2960 cm⁻¹ region.

C=N Stretching: The characteristic stretching of the endocyclic C=N bond within the thiazole (B1198619) ring is found in the 1500-1650 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: These vibrations of the benzene ring usually occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the exocyclic C-N bond is expected around 1280-1350 cm⁻¹. researchgate.net

C-S Stretching: Vibrations involving the C-S bond are typically found in the 600-800 cm⁻¹ range.

Computational studies on similar molecules like 2-aminobenzothiazole and its methyl-substituted analogue have provided detailed assignments of their vibrational spectra, which serve as a reliable basis for interpreting the spectrum of this compound. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijprajournal.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions.

While specific docking studies for this compound are not widely published, numerous studies have been conducted on its derivatives, targeting a range of enzymes and proteins. These studies reveal that the benzothiazole scaffold is a "privileged structure" capable of interacting with various biological targets. nih.govresearchgate.net Key interactions often involve hydrogen bonding via the amino group and the thiazole nitrogen, as well as hydrophobic and π-stacking interactions involving the bicyclic ring system.

| Derivative Class | Biological Target | Key Interactions Observed | Potential Application | Reference |

|---|---|---|---|---|

| Benzothiazole-thiazole hybrids | p56lck kinase | Hydrogen bonding at the ATP binding site. | Anticancer | biointerfaceresearch.com |

| 2-Aminobenzothiazole amides | DNA gyrase | Hydrogen bonds and hydrophobic interactions. | Antimicrobial | researchgate.net |

| Benzothiazole-sulfonamides | Dihydropteroate synthase (DHPS) | Hydrogen bonding and electrostatic interactions. | Antimicrobial | nih.gov |

| Benzimidazole-thiadiazole hybrids | 14-α demethylase (CYP51) | Interaction with the heme group, hydrogen bonding. | Antifungal | acs.org |

| Benzothiazole derivatives | Human Epidermal growth factor receptor (HER) and DNA | Hydrogen bonding and hydrophobic interactions. | Anticancer | acs.org |

These studies collectively suggest that this compound, by virtue of its structural features, has the potential to bind to various enzyme active sites. The ethyl group could engage in hydrophobic interactions within a binding pocket, while the amino group and the heterocyclic system could form crucial hydrogen bonds and other polar interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For the benzothiazole class of compounds, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and antifungal effects. nih.govnih.gov For instance, a QSAR study on bifonazole (B1667052) derivatives with antifungal activity revealed that molecular hologram models (HQSAR) could create robust predictive models. researchgate.net Another study on 2-aminothiazole (B372263) derivatives identified that certain physicochemical parameters, like the logarithm of the partition coefficient (log P), had a significant correlation with antibacterial activity. researchgate.net

While a specific QSAR model for this compound derivatives is not available in the cited literature, the general approach would involve:

Synthesizing a series of derivatives with variations in the substituents on the benzothiazole ring or the ethyl group.

Measuring the biological activity of these compounds against a specific target.

Calculating a range of molecular descriptors for each compound using computational software.

Developing a mathematical equation that correlates the descriptors with the observed activity using statistical methods like multiple linear regression or partial least squares.

Such a model could reveal, for example, whether increasing the hydrophobicity of the N-alkyl chain enhances or diminishes activity, or how electronic effects on the aromatic ring influence the compound's potency.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding Kinetics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide insights into its conformational flexibility. A study on related benzothiazole derivatives performed conformational analysis by varying dihedral angles to identify the most stable conformers. mdpi.com

When a ligand is docked into a protein, MD simulations are used to assess the stability of the resulting complex and to explore its dynamic behavior. nih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand and protein adjust to each other. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex over the simulation time. A stable RMSD suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, which are crucial for binding affinity and specificity.

MD simulations on benzothiazole derivatives have been used to confirm the stability of docked poses in targets like the SARS-CoV-2 main protease and the p56lck kinase, providing a more dynamic and realistic picture of the binding event than static docking alone. biointerfaceresearch.comnih.gov

Mechanistic Exploration of Biological Activities and Molecular Interactions

Investigations of Enzyme Inhibition Mechanisms

Carbonic Anhydrase Inhibition Pathways

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes that play a crucial role in cellular processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. biosynth.com Certain isoforms, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for cancer therapy.

The primary mechanism of inhibition by benzothiazole-based compounds, particularly those bearing a sulfonamide group, involves the coordination of the sulfonamide moiety to the Zn(II) ion within the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The benzothiazole (B30560) ring itself often engages in van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity, enhancing the binding affinity and contributing to isoform selectivity.

Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides have demonstrated potent, isoform-selective inhibition against cytosolic human (h) CA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.govclockss.org The structure-activity relationship is notably sharp, with minor modifications to the 2-amino substituent on the benzothiazole scaffold leading to significant changes in inhibitory potency and selectivity. nih.govclockss.org For instance, certain 2-amino-substituted and halogenated derivatives have yielded subnanomolar and low nanomolar inhibitors of hCA II, VII, and IX. clockss.org

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzothiazole-Sulfonamide Derivatives Data sourced from studies on various benzothiazole derivatives, not N-Ethyl-1,3-benzothiazol-2-amine specifically.

Note: Lower Kᵢ values indicate stronger inhibition.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | biosynth.com |

| SLC-0111 Analogue 8c | 158.4 | 12.1 | 4.5 | 45.3 | biosynth.com |

| SLC-0111 Analogue 10 | 179.6 | 14.5 | 5.3 | 49.8 | biosynth.com |

| Imidazoline-sulphonamide 6a | 108.4 | 37.6 | - | - | epa.gov |

| Imidazoline-sulphonamide 6b | 145.5 | 49.3 | - | - | epa.gov |

Alpha-Amylase and Glucosidase Inhibition Mechanisms

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, primarily glucose. researchgate.net Inhibiting these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels, a critical strategy in managing type 2 diabetes mellitus. researchgate.netnih.gov

The benzothiazole nucleus has been incorporated into various molecular structures to create potent inhibitors of these enzymes. The mechanism of inhibition often involves the compound binding to the active site of α-amylase or α-glucosidase, preventing the binding of the natural carbohydrate substrate. For example, studies on thiazolidinone-based benzothiazole derivatives showed that these compounds can be more potent than the standard drug, acarbose. researchgate.net Molecular docking simulations suggest that these inhibitors form hydrogen bonds and hydrophobic interactions with key amino acid residues in the catalytic pocket of the enzymes. researchgate.netmdpi.com For α-glucosidase, crucial interactions often occur with residues like Asp203, Asp542, His600, and Arg526. mdpi.com Kinetic studies of some 2,3-dihydro-1,5-benzothiazepine derivatives revealed a competitive mode of inhibition against α-glucosidase, confirming that they compete with the substrate for the active site. acs.org

Table 2: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Selected Benzothiazole Derivatives Data sourced from studies on various benzothiazole derivatives, not this compound specifically.

Note: Lower IC₅₀ values indicate greater potency.

| Compound Derivative | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Source |

| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 | researchgate.net |

| Thiazolidinone-benzothiazole 4 | 2.40 ± 0.70 | 3.50 ± 0.70 | researchgate.net |

| Thiazolidinone-benzothiazole 5 | 2.30 ± 0.05 | 4.80 ± 0.10 | researchgate.net |

| Thiazolidinone-benzothiazole 6 | 2.10 ± 0.70 | 3.20 ± 0.70 | researchgate.net |

| Benzothiazole-indenopyrazolone 3p | 10.83 ± 0.14 | 14.16 ± 0.21 | nih.gov |

| Benzothiazole-indenopyrazolone 3r | 11.21 ± 0.28 | 15.24 ± 0.18 | nih.gov |

Tyrosine Kinase Inhibition and Signal Transduction Modulation (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family. Its overexpression and dysregulation are implicated in the proliferation and survival of various cancer cells, making it a prime target for anticancer drugs. scbt.comnih.gov

Benzothiazole derivatives have been designed as potent EGFR tyrosine kinase inhibitors. The fundamental mechanism involves the compound competing with adenosine (B11128) triphosphate (ATP) for its binding site in the catalytic domain of the EGFR kinase. scbt.com By occupying the ATP-binding pocket, the inhibitor prevents the autophosphorylation of the receptor and the subsequent activation of downstream signal transduction pathways that promote cell growth and division. Molecular docking studies show that the benzothiazole ring typically anchors within a hydrophobic subsite of the enzymatic cavity, interacting with key residues such as Lys-721, Met-769, and Leu-768. scbt.com Different substitutions on the benzothiazole scaffold can form additional hydrogen bonds and hydrophobic interactions, leading to enhanced potency and selectivity. scbt.comcalpaclab.com

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Selected Benzothiazole Derivatives Data sourced from studies on various benzothiazole derivatives, not this compound specifically.

| Compound | Concentration (µM) | % Enzyme Inhibition | Source |

| 2-Acetamidobenzothiazole 4 | 100 | 94.4% | calpaclab.com |

| Pyrimido[2,1-b]benzothiazole 1 | Not specified | 70.58% | scbt.com |

| Staurosporine (Reference) | Not specified | - | scbt.com |

Dihydropteroate Synthetase Inhibition in Microbial Pathways

Dihydropteroate synthetase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for producing tetrahydrofolate, a precursor for nucleic acid synthesis. Since mammals obtain folate from their diet, this pathway is an excellent target for selective antibacterial agents.

Sulfonamide drugs are known to inhibit DHPS by acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.gov Benzothiazole derivatives incorporating a sulfonamide moiety have been synthesized and shown to act as antibacterial agents through this mechanism. nih.gov These compounds structurally mimic pABA, allowing them to bind to the DHPS active site and block the synthesis of dihydropteroate, thereby halting bacterial growth. Studies on N-sulfonamide 2-pyridone derivatives with a benzothiazole moiety have identified compounds with significant antimicrobial activity, with some acting as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR). nih.gov

Table 4: Minimum Inhibitory Concentration (MIC) of Benzothiazole Sulfonylhydrazide Derivatives Against Bacterial Strains Data sourced from studies on various benzothiazole derivatives, not this compound specifically.

Note: Lower MIC values indicate greater antimicrobial activity.

| Compound | K. pneumonia MIC (mM) | S. mutans MIC (mM) | Source |

| Ampicillin (Standard) | 0.406 | 0.102 | nih.gov |

| Sulfadiazine (Standard) | >1.998 | >1.998 | nih.gov |

| Benzothiazole-pyrazolone 16c | 0.813 | 0.203 | nih.gov |

Cyclooxygenase (COX) Enzyme Interactions

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide H synthases, catalyze the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. nih.gov

Inhibitors of COX enzymes, such as nonsteroidal anti-inflammatory drugs (NSAIDs), typically function by blocking the hydrophobic channel that leads to the enzyme's active site. This prevents the substrate, arachidonic acid, from accessing the catalytic tyrosyl radical (Tyr-385) required for the reaction to proceed. nih.gov The active sites of COX-1 and COX-2 are very similar, but a key difference (Ile-523 in COX-1 vs. Val-523 in COX-2) makes the COX-2 active site slightly larger, allowing for the design of isoform-selective inhibitors. nih.gov

Currently, there is a lack of specific research in the public domain detailing the interaction between this compound and COX enzymes. However, the general mechanism for small molecule inhibitors involves insertion into the COX channel to physically obstruct substrate binding.

Elastase Inhibition Studies

Human neutrophil elastase is a serine protease involved in the breakdown of extracellular matrix proteins, including elastin. While it plays a role in normal tissue remodeling and immune response, its unregulated activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Inhibitors of elastase are therefore of significant therapeutic interest.

There are no readily available scientific studies or data in the public domain concerning the investigation of this compound or closely related benzothiazole derivatives as elastase inhibitors. Further research would be required to explore any potential interactions with this enzyme.

Cellular Pathway Modulation Studies

Derivatives of the this compound framework have been shown to exert potent effects on critical cellular processes, including cell survival and protein homeostasis. These interactions are fundamental to their potential as modulators of disease states.

The benzothiazole nucleus is a key feature in the design of novel anticancer agents that function by inducing programmed cell death, or apoptosis. nih.gov Research into various benzothiazole derivatives demonstrates their ability to trigger the intrinsic apoptotic pathway, a cellular mechanism that eliminates damaged or cancerous cells. nih.gov This pathway is heavily regulated by the Bcl-2 family of proteins, which control the integrity of the mitochondria.

Anticancer benzothiazoles can modulate the levels of pro- and anti-apoptotic proteins to initiate mitochondrial dysfunction. acs.org This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. The released cytochrome c then activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell, leading to its death. nih.govacs.org The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process. acs.org

Furthermore, the anticancer activity of these compounds is linked to the inhibition of various protein kinases that are often overactive in cancer cells, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov By blocking these signaling pathways, benzothiazole derivatives can halt the uncontrolled proliferation that is characteristic of cancer. nih.gov

Table 1: Mechanisms of Apoptosis Induction by Benzothiazole Derivatives

| Mechanism | Key Proteins/Pathways Involved | Cellular Outcome | Reference |

|---|---|---|---|

| Intrinsic Pathway Activation | Bcl-2 protein family, Mitochondria, Cytochrome c, Caspase-9, Caspase-3 | Mitochondrial outer membrane permeabilization, Caspase cascade activation | nih.govacs.org |

| Enzyme Inhibition | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), DNA Topoisomerase, Tubulin | Inhibition of pro-survival signaling, Blockade of cell cycle progression | nih.gov |

The aggregation of misfolded proteins like α-synuclein and tau is a central pathological feature of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. nih.govacs.org Benzothiazole-based compounds have emerged as promising agents that can interfere with these aggregation processes. nih.govacs.orgnih.gov

Specifically, derivatives such as N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide have been studied for their ability to modulate the aggregation of both α-synuclein and the 2N4R isoform of tau protein. acs.orgnih.gov The mechanism of action is often investigated using biophysical techniques like the Thioflavin T (ThT) fluorescence assay, which monitors the formation of amyloid fibrils in real-time. acs.orgnih.gov These studies show that active compounds can significantly reduce the formation of these fibrillar aggregates. acs.orgnih.gov

In addition to inhibiting fibril formation, some benzothiazole derivatives are effective at preventing the formation of smaller, soluble oligomers, which are considered highly toxic neuronal species. acs.orgnih.gov The photo-induced cross-linking of unmodified proteins (PICUP) assay is a key method used to detect this anti-oligomer activity. acs.orgnih.gov Research has identified certain 5-nitro-1,2-benzothiazol-3-amine (5-NBA) derivatives as potent inhibitors of α-synuclein oligomerization in a dose-dependent manner. acs.orgnih.gov Some compounds have also demonstrated the ability to dismantle pre-formed α-synuclein amyloid fibrils, highlighting a multi-faceted approach to tackling proteinopathies. frontiersin.org

Table 2: Activity of Benzothiazole Derivatives on Protein Aggregation

| Compound Type | Target Protein | Method of Action | Assay Used | Reference |

|---|---|---|---|---|

| 5-NBA Derivatives | α-synuclein, Tau (2N4R) | Inhibition of fibril and oligomer formation | ThT, PICUP, TEM | acs.orgnih.gov |

| Indole-based urea (B33335) hybrids | α-synuclein, Tau (2N4R) | Dual aggregation inhibition | ThT, PICUP, TEM | nih.gov |

| Polyphenol-benzothiazole hybrids | α-synuclein | Inhibition of aggregation and disaggregation of pre-formed fibrils | ThT | dntb.gov.ua |

Mechanistic Aspects of Antimicrobial Activity

The benzothiazole scaffold is also a valuable pharmacophore for the development of new antimicrobial agents to combat drug-resistant pathogens.

Benzothiazole derivatives exhibit broad-spectrum antibacterial activity through various mechanisms. A key strategy involves the inhibition of essential bacterial enzymes that have no counterpart in human cells, making them selective targets. Such enzymes include:

Peptide Deformylase: Some benzothiazole-isatin hybrids show potent activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, by inhibiting this enzyme, which is crucial for bacterial protein synthesis. nih.gov

MurB Enzyme: Derivatives bearing a trifluoromethoxy moiety have been shown to inhibit the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor, peptidoglycan. This inhibition is particularly effective against both Gram-positive (S. aureus, L. monocytogenes) and Gram-negative strains. nih.gov

Dihydrofolate Reductase (DHFR) & Dihydropteroate Synthase (DHPS): By mimicking the natural substrate, benzothiazole derivatives can inhibit these key enzymes in the bacterial folate biosynthesis pathway, which is essential for producing nucleic acids. nih.gov

Another innovative mechanism involves targeting bacterial communication and virulence. Certain 2-aminobenzothiazole (B30445) derivatives act as inhibitors of the Gac/Rsm two-component signaling system in Pseudomonas aeruginosa. nih.gov This system controls the expression of virulence factors and biofilm formation. By inhibiting the phosphorylation of the GacS sensor kinase, these compounds disrupt the signaling cascade, leading to reduced biofilm formation and a significant increase in the susceptibility of the bacteria to conventional antibiotics like tobramycin (B1681333) and vancomycin. nih.gov

Table 3: Antibacterial Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target Enzyme/System | Target Bacteria (Example) | Effect | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Peptide Deformylase, MurB, DHFR, DHPS | E. coli, P. aeruginosa, S. aureus | Inhibition of protein synthesis, cell wall synthesis, or folate synthesis | nih.gov |

| Signal Transduction Inhibition | Gac/Rsm Two-Component System | P. aeruginosa | Inhibition of biofilm formation, increased antibiotic susceptibility | nih.gov |

The mechanisms of antifungal action for benzothiazole derivatives are being actively investigated. Drawing parallels from structurally related azole compounds, a primary target is the fungal cell membrane and its biosynthesis. The enzyme lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, is a well-established target for azole antifungals like fluconazole. nih.gov Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal membrane, ultimately inhibiting fungal growth. nih.gov

Another potential target for antifungal benzothiazoles is secreted aspartic proteinase (Sap), a significant virulence factor in pathogens like Candida albicans. nih.gov These enzymes are crucial for the fungus's ability to adhere to and damage host tissues. Computational docking studies suggest that amide derivatives can bind effectively to the active site of these proteinases, inhibiting their function and reducing fungal virulence. nih.gov

Structure-Mechanism Relationships in Biological Recognition

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies reveal that specific substitutions on the benzothiazole ring system and the nature of linked chemical moieties are critical for target recognition and mechanistic action. nih.govmdpi.com

For instance, in the context of anticancer activity, the presence and position of certain groups on the benzothiazole core are obligatory for potent inhibition of targets like the Hsp90 C-terminal domain. mdpi.com Similarly, for antibacterial activity, substitutions such as nitro or hydroxyl groups at specific positions on an associated phenyl ring can significantly enhance the inhibitory action against bacterial enzymes. nih.gov

The benzothiazole-phenyl moiety connected via specific linkers (e.g., amide-piperidine-sulfonamide) has been identified as essential for the dual inhibition of enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov The nature and position of substituents on the terminal aromatic ring dictate the potency and selectivity of these inhibitors. nih.gov This modular design allows for the fine-tuning of biological activity, where the benzothiazole core acts as a critical pharmacophore, and peripheral substitutions determine the specific interactions with the biological target. nih.govrsc.org

Protein Binding Studies and Interaction Dynamics

The interaction of small molecules with proteins is a cornerstone of their biological activity. For this compound, understanding its protein binding profile and the dynamics of these interactions is crucial to elucidating its potential mechanistic pathways. While direct and specific experimental studies on the protein binding of this compound are not extensively detailed in publicly available literature, the broader class of benzothiazole derivatives has been the subject of numerous investigations. These studies provide a strong framework for inferring the likely binding characteristics and interaction dynamics of this compound.

Research into the benzothiazole scaffold reveals a propensity for interaction with a variety of proteins, often through a combination of hydrophobic and hydrogen bonding interactions. The aromatic benzothiazole core is well-suited to fit into hydrophobic pockets of protein active sites. For instance, studies on other benzothiazole derivatives have demonstrated their ability to interact with enzymes like lysozyme (B549824), kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2) and BRAF kinase, as well as the transcription factor FOXM1. mdpi.comnih.govnih.gov

A detailed investigation into the interaction of a related compound, 2-(methylthio)-benzothiazole (BTS), with lysozyme provides valuable insights. mdpi.com This study revealed that the binding is characterized by a significant aromatic component, primarily through π-π stacking interactions between the benzothiazole ring and aromatic amino acid residues like tryptophan in the protein's binding site. mdpi.com Specifically, an edge-to-face (T-shaped) π-π stacking interaction was identified between the benzene (B151609) ring of the benzothiazole moiety and the tryptophan residue TRP108 of lysozyme. mdpi.com

Furthermore, hydrogen bonding plays a crucial role in stabilizing the ligand-protein complex. The nitrogen and sulfur atoms within the thiazole (B1198619) ring of the benzothiazole scaffold can act as hydrogen bond acceptors, forming interactions with suitable donor residues in the protein. In the case of the BTS-lysozyme complex, conventional hydrogen bonds contribute to the stability of the association. mdpi.com Additionally, pi-alkyl interactions and pi-sulfur interactions have been noted, highlighting the diverse nature of the forces at play. mdpi.com

Molecular docking and dynamics simulations of various benzothiazole derivatives have further illuminated their binding modes. These computational studies often predict that the benzothiazole moiety orients itself to maximize hydrophobic contacts within the binding pocket, while peripheral functional groups, such as the ethyl-amine group in this compound, are positioned to form specific hydrogen bonds that enhance binding affinity and specificity. For example, in studies of benzothiazole derivatives as FOXM1 inhibitors, interactions with key amino acids such as Asn283, His287, and Arg286 were identified as crucial for inhibitory activity. nih.gov

The binding affinity of benzothiazole derivatives can vary significantly depending on the specific substitutions on the core structure and the target protein. The following table summarizes findings from studies on analogous compounds, providing a reference for the potential binding characteristics of this compound.

| Compound/Derivative Class | Target Protein | Method | Key Findings |

| 2-(Methylthio)-benzothiazole (BTS) | Lysozyme | Isothermal Titration Calorimetry, Fluorescence Spectroscopy, Molecular Docking | Binding Constant (KA): (1.15 ± 0.06) × 105 M−1; Predominantly aromatic and hydrophobic interactions, with contributions from hydrogen bonding. mdpi.com |

| Benzothiazole Thiazolidine-2,4-dione Derivatives | Forkhead Box M1 (FOXM1) | Molecular Docking | Binding Energies: -5.8 to -6.8 kcal/mol; Interactions with key residues Asn283, His287, and Arg286. nih.gov |

| Benzothiazole-Profen Hybrids | Human Serum Albumin (HSA) | Molecular Docking, Molecular Dynamics | Stable complex formation, indicating strong binding affinity. nih.gov |

| Benzothiazole-1,2,3-triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Good binding affinity towards the EGFR active site. rsc.org |

Synthesis and Structure Activity Relationship Sar Studies of N Ethyl 1,3 Benzothiazol 2 Amine Derivatives

Design Principles for N-Ethyl-1,3-benzothiazol-2-amine Derivatives

The design of novel derivatives based on the this compound core is guided by several key principles aimed at enhancing their biological efficacy. The benzothiazole (B30560) ring system is a versatile scaffold found in numerous compounds with a broad spectrum of biological effects, including anticancer and anti-inflammatory properties. nih.govnih.gov Medicinal chemists leverage this inherent activity to develop new therapeutic molecules. researchgate.net